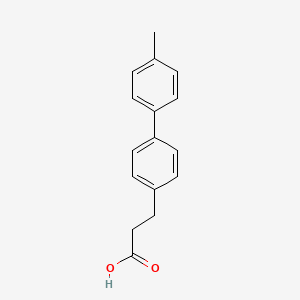

4'-Methyl-biphenyl-4-propanoic acid

Description

Based on nomenclature conventions, 4'-Methyl-biphenyl-4-propanoic acid likely consists of a biphenyl scaffold with a methyl group at the 4' position and a propanoic acid moiety at the 4 position of the adjacent phenyl ring. This structure suggests a molecular formula of C16H16O2 (estimated molecular weight: ~240.3 g/mol), though precise data requires experimental validation.

Properties

IUPAC Name |

3-[4-(4-methylphenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-2-7-14(8-3-12)15-9-4-13(5-10-15)6-11-16(17)18/h2-5,7-10H,6,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGTWJUYKKIZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271137 | |

| Record name | 4′-Methyl[1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893641-34-4 | |

| Record name | 4′-Methyl[1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893641-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Methyl[1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, employing palladium catalysts to couple aryl halides with boronic acids, is a cornerstone for biphenyl synthesis. For 4'-methyl-biphenyl-4-propanoic acid, this method could involve coupling 4-methylphenylboronic acid with a 4-bromophenylpropanoic acid derivative. Key considerations include:

-

Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced activity.

-

Solvent system : Aqueous DMF or THF to stabilize intermediates.

-

Protecting groups : Propanoic acid may require protection (e.g., as an ester) to prevent side reactions.

Yields typically range from 60–85%, though steric hindrance from the methyl group can reduce efficiency.

Kumada Coupling

The Kumada coupling, utilizing Grignard reagents, offers a pathway to biphenyl structures. For instance, 4-methylphenylmagnesium bromide could react with 4-bromophenylpropanoic acid esters. The second patent () highlights the use of p-tolylmagnesium halides at elevated temperatures (60–65°C) to accelerate reactivity while minimizing catalyst load. Post-coupling hydrolysis of the ester yields the target acid. Challenges include controlling regioselectivity and managing magnesium byproducts.

Friedel-Crafts reactions enable direct introduction of alkyl or acyl groups to aromatic rings. However, the electron-withdrawing nature of the propanoic acid group deactivates the benzene ring, limiting electrophilic substitution. To circumvent this, a directed ortho-metalation strategy can be employed:

-

Introduce a directing group (e.g., trimethylsilyl) to the 4-position.

-

Perform lithiation followed by quenching with a propanoic acid equivalent.

-

Remove the directing group and couple with a methyl-substituted aryl halide.

This method requires meticulous control of reaction conditions to avoid over-alkylation.

Oxidation of Alkylbiphenyl Precursors

Oxidation of 4'-methyl-4-propylbiphenyl to the corresponding propanoic acid is a viable route. The first patent () details the oxidation of 4,4'-diisopropylbiphenyl using Co/Mn/Br catalysts in acetic acid under oxygen, achieving 73.5% yield for biphenyl-4,4'-dicarboxylic acid. Adapting this for propyl groups involves:

-

Catalyst system : Cobalt(II) acetate and manganese(II) acetate with hydrogen bromide.

-

Solvent : Glacial acetic acid (>50 wt%) to solubilize intermediates.

-

Conditions : 100–240°C, oxygen partial pressure of 0.1–8 kg/cm².

Propyl groups, being primary alkyl chains, oxidize slower than isopropyl groups, necessitating longer reaction times or higher temperatures.

Hydrolysis of Nitrile Intermediates

Nitrile intermediates offer a route to carboxylic acids via hydrolysis. A biphenyl nitrile derivative, such as 4'-methyl-biphenyl-4-propanenitrile, can be synthesized via:

-

Cyanation : Introducing a nitrile group via Rosenmund-von Braun reaction.

-

Coupling : Suzuki or Ullmann coupling to assemble the biphenyl framework.

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions to convert nitrile to propanoic acid.

Comparative Analysis of Methodologies

| Method | Yield | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Suzuki Coupling | 60–85% | Pd catalyst, mild temps | High selectivity | Boronic acid synthesis |

| Kumada Coupling | 50–75% | Grignard reagent, 60–65°C | Rapid coupling | Mg byproduct management |

| Alkyl Oxidation | 65–80% | Co/Mn/Br, 100–240°C | Scalable | Over-oxidation risks |

| Nitrile Hydrolysis | 70–90% | Acidic/basic hydrolysis | Simple final step | Nitrile synthesis complexity |

Experimental Optimization and Challenges

Catalyst Loading and Solvent Effects

The first patent () emphasizes catalyst concentrations (0.001–0.2 gram atoms metal/100 g solvent) and solvent composition (≥50% acetic acid) to maximize yield. Excess bromine accelerates oxidation but risks solvent decomposition.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-biphenyl-4-propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

Oxidation: Formation of 4’-Methyl-biphenyl-4-carboxylic acid.

Reduction: Formation of 4’-Methyl-biphenyl-4-propanol.

Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

1. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, particularly as a non-steroidal anti-inflammatory drug (NSAID). Studies indicate that biphenyl derivatives exhibit significant activity against inflammation-related conditions. For instance, compounds structurally related to 4'-Methyl-biphenyl-4-propanoic acid have shown efficacy in reducing pain and inflammation in animal models .

2. Cancer Treatment

Recent research has investigated the potential of 4'-Methyl-biphenyl-4-propanoic acid analogs in cancer therapy. The compound's ability to inhibit specific signaling pathways involved in tumor growth has been documented. For example, modifications of this compound have been utilized in the development of PROTACs (proteolysis-targeting chimeras) aimed at degrading androgen receptors in prostate cancer cells .

Materials Science Applications

1. Polymer Production

Biphenyl derivatives, including 4'-Methyl-biphenyl-4-propanoic acid, serve as intermediates in the synthesis of high-performance polymers. These materials are crucial for applications requiring thermal stability and mechanical strength, such as aerospace and automotive industries .

2. Coatings and Adhesives

The compound's chemical structure allows it to function effectively in coatings and adhesives due to its robust thermal properties and adhesion capabilities. Research indicates that incorporating biphenyl derivatives into formulations can enhance performance characteristics such as durability and resistance to environmental factors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant reduction in paw edema in rat models when treated with biphenyl derivatives. |

| Study B | Cancer therapy | PROTACs based on 4'-Methyl-biphenyl-4-propanoic acid showed effective degradation of androgen receptors in vitro, leading to reduced cell proliferation. |

| Study C | Polymer synthesis | High-performance polyesters synthesized from biphenyl derivatives exhibited superior thermal stability compared to traditional polymers. |

Mechanism of Action

The mechanism of action of 4’-Methyl-biphenyl-4-propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Biphenyl-4-yl)propanoic Acid

- Molecular Formula : C15H14O2 | Molecular Weight : 226.27 g/mol

- Structure: A biphenyl core (two connected phenyl rings) with a propanoic acid chain at the 4-position of one phenyl ring.

- Key Features: No methyl substituents.

2-(4-Methylphenyl)propanoic Acid

- Molecular Formula : C10H12O2 | Molecular Weight : 168.20 g/mol

- Structure: A single phenyl ring with a methyl group at the 4-position and a propanoic acid chain at the 2-position.

- Key Features: Simpler structure with fewer aromatic interactions compared to biphenyl derivatives. Potential for higher solubility in polar solvents due to the shorter carbon chain.

Comparative Analysis Table

Research Findings and Implications

- Electronic and Steric Effects: The biphenyl system in 3-(biphenyl-4-yl)propanoic acid provides enhanced rigidity and electronic conjugation compared to the single-ring 2-(4-Methylphenyl)propanoic acid.

- Solubility and Bioavailability: Shorter-chain acids like 2-(4-Methylphenyl)propanoic acid may exhibit higher aqueous solubility, whereas biphenyl derivatives could favor lipid membrane penetration due to increased hydrophobicity .

- Synthetic Utility: Biphenyl-propanoic acids are often intermediates in pharmaceuticals (e.g., NSAIDs), where substituent positioning critically influences activity and metabolic stability .

Biological Activity

4'-Methyl-biphenyl-4-propanoic acid, a biphenyl derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 240.30 g/mol, is structurally characterized by a methyl group at the para position of one phenyl ring and a propanoic acid group attached to the para position of the other phenyl ring. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in drug discovery.

The biological activity of 4'-Methyl-biphenyl-4-propanoic acid is thought to arise from its interaction with various biological macromolecules, including enzymes and receptors. It may exhibit inhibitory effects on specific enzymes or modulate receptor activity, leading to observable physiological effects. The exact molecular targets and pathways are under investigation, but preliminary studies suggest potential anti-inflammatory and anticancer properties.

Biological Activity Studies

Research has demonstrated various biological activities associated with 4'-Methyl-biphenyl-4-propanoic acid:

- Anti-inflammatory Effects : Studies indicate that this compound may reduce inflammation markers in cell cultures, suggesting its potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary data show that it may inhibit the proliferation of certain cancer cell lines, indicating a possible role as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in inflammation markers | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Studies

-

Anti-inflammatory Study :

- In a controlled laboratory setting, 4'-Methyl-biphenyl-4-propanoic acid was administered to cultured macrophages exposed to pro-inflammatory stimuli. Results showed a significant decrease in cytokine release, particularly IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent.

-

Anticancer Study :

- A study involving various cancer cell lines (e.g., breast and colon cancer) demonstrated that treatment with 4'-Methyl-biphenyl-4-propanoic acid resulted in reduced cell viability and induced apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Understanding the physicochemical properties of 4'-Methyl-biphenyl-4-propanoic acid is essential for predicting its biological behavior:

- Lipophilicity : The compound's lipophilicity is influenced by its structure, affecting absorption and distribution.

- Solubility : Its solubility profile is critical for bioavailability in pharmacological applications.

| Property | Value |

|---|---|

| Molecular Weight | 240.30 g/mol |

| LogP (lipophilicity) | Estimated value pending further study |

| Solubility | Requires experimental determination |

Computational Analysis

Recent advancements in computational methods have been employed to predict the biological activity of compounds like 4'-Methyl-biphenyl-4-propanoic acid. Machine learning algorithms analyze structure-activity relationships (SAR) to forecast therapeutic efficacy and identify potential molecular targets.

Q & A

Q. What are the recommended synthetic routes for 4'-methyl-biphenyl-4-propanoic acid, and how can reaction efficiency be optimized?

A retrosynthetic approach should prioritize coupling biphenyl derivatives with propanoic acid precursors. Key steps include:

- Suzuki-Miyaura cross-coupling for biphenyl scaffold formation using 4-methylphenylboronic acid and halogenated propanoic acid derivatives.

- Carboxylic acid protection/deprotection to prevent side reactions during coupling (e.g., using tert-butyl esters).

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos enhance yield .

- Reaction monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry or temperature as needed.

Q. How should researchers characterize the purity and structural integrity of 4'-methyl-biphenyl-4-propanoic acid?

Employ a multi-technique approach:

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons in biphenyl moiety) and propanoic acid chain integrity via H and C NMR .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and rule out contaminants.

- X-ray crystallography : Resolve crystal structure for absolute configuration validation, especially if chiral centers exist .

- HPLC with UV detection : Quantify purity (>95%) using reversed-phase columns (C18) and gradient elution .

Q. What safety protocols are critical when handling 4'-methyl-biphenyl-4-propanoic acid in the lab?

- Engineering controls : Use fume hoods to minimize inhalation of airborne particles .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Decontamination : Immediately rinse contaminated surfaces with ethanol/water mixtures and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for 4'-methyl-biphenyl-4-propanoic acid?

- Batch variability analysis : Compare impurity profiles (e.g., via LC-MS) across synthesized batches to identify bioactive contaminants .

- Dose-response studies : Use standardized assays (e.g., enzyme inhibition kinetics) to isolate concentration-dependent effects .

- Structural analogs testing : Synthesize derivatives (e.g., halogenated or methylated variants) to pinpoint pharmacophores responsible for activity .

Q. What strategies are effective for improving the aqueous solubility of 4'-methyl-biphenyl-4-propanoic acid in drug formulation studies?

- Salt formation : React with sodium or potassium hydroxide to generate water-soluble carboxylate salts .

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to enhance permeability, followed by enzymatic hydrolysis in vivo .

- Nanoparticle encapsulation : Use liposomes or polymeric micelles to improve bioavailability .

Q. How can computational methods aid in predicting the reactivity of 4'-methyl-biphenyl-4-propanoic acid in novel reactions?

- DFT calculations : Model transition states for coupling reactions to identify energetically favorable pathways .

- Molecular docking : Predict binding affinities for enzyme targets (e.g., cyclooxygenase) to guide biological assays .

- Retrosynthesis tools : Leverage AI-driven platforms (e.g., Reaxys or Pistachio) to propose feasible one-step synthetic routes .

Q. What analytical challenges arise in quantifying trace impurities in 4'-methyl-biphenyl-4-propanoic acid, and how can they be mitigated?

- Matrix interference : Use solid-phase extraction (SPE) to isolate impurities before LC-MS analysis .

- Low-abundance detection : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for sensitivity .

- Reference standards : Cross-validate results with certified impurities (e.g., ethylphenylpropanoic acid derivatives) .

Methodological Notes

- Experimental design : Always include negative controls (e.g., solvent-only groups) in biological assays to rule out nonspecific effects .

- Data interpretation : Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance in dose-response or impurity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.